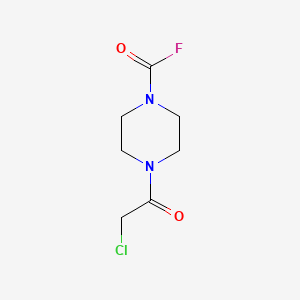
4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the family of piperazine derivatives and contains both a chloroacetyl and a carbonyl fluoride functional group. It is a white crystalline solid with a molecular formula of C7H10ClFN2O2 and a molecular weight of 208.6 g/mol.
準備方法
The synthesis of 4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride can be achieved through several methods. One common approach involves the reaction of piperazine with chloroacetyl chloride, followed by treatment with fluorine gas or hydrogen fluoride gas. Another method includes the reaction of 4-piperidone with chloroacetyl chloride and fluoride ions. These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
化学反応の分析
4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbonyl fluoride group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and water or hydroxide ions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of peptidomimetic inhibitors of angiotensin-converting enzyme (ACE), which have potential as antihypertensive agents.
Materials Science: The compound’s unique properties make it suitable for use in the modification of polymers and other materials.
Bioconjugation: It is employed in bioconjugation techniques to link biomolecules for various biochemical studies.
Drug Synthesis: The compound serves as a building block in the synthesis of various pharmaceutical compounds.
作用機序
The mechanism of action of 4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure.
類似化合物との比較
4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride can be compared with other piperazine derivatives, such as:
4-(2-Chloroacetyl)piperazine-1-carboxamide: Similar in structure but with a carboxamide group instead of a carbonyl fluoride group.
4-(2-Chloroacetyl)piperazine-1-sulfonamide: Contains a sulfonamide group, which imparts different chemical properties and reactivity.
特性
分子式 |
C7H10ClFN2O2 |
|---|---|
分子量 |
208.62 g/mol |
IUPAC名 |
4-(2-chloroacetyl)piperazine-1-carbonyl fluoride |
InChI |
InChI=1S/C7H10ClFN2O2/c8-5-6(12)10-1-3-11(4-2-10)7(9)13/h1-5H2 |
InChIキー |
FRVLJHFIKQZSKD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)CCl)C(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


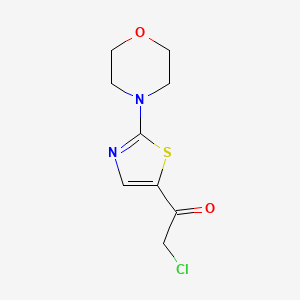

![Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)
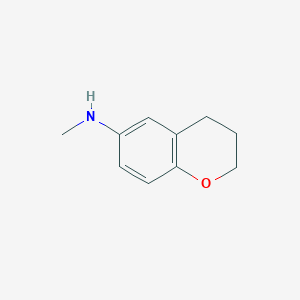

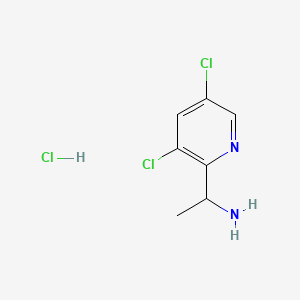
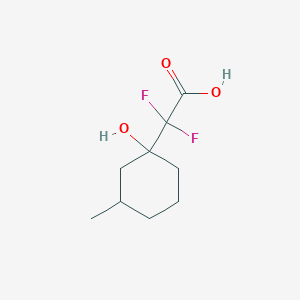
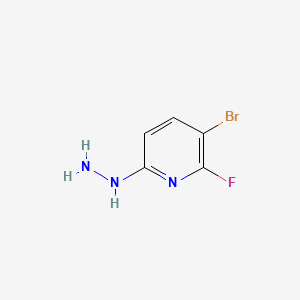
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B15303603.png)
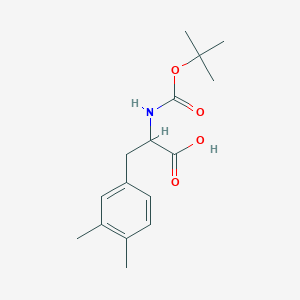
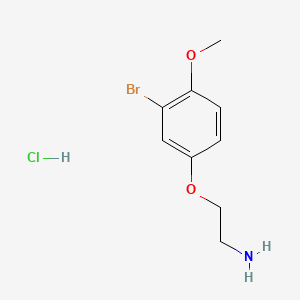

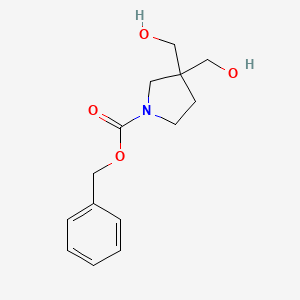
![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)
